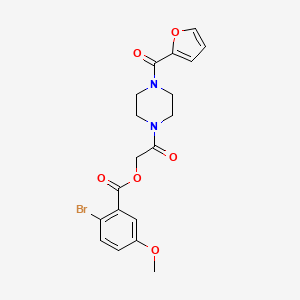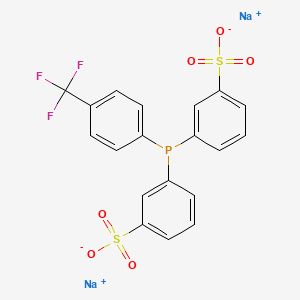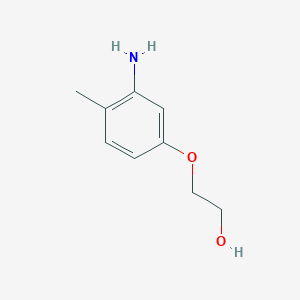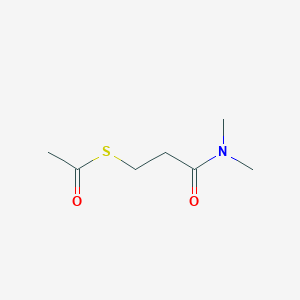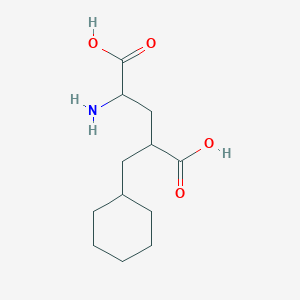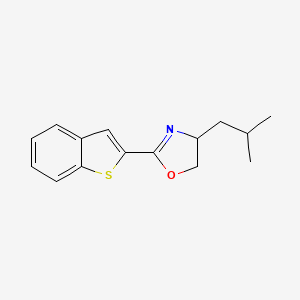![molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .
化学反应分析
Types of Reactions
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
科学研究应用
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
相似化合物的比较
Similar Compounds
- H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
- H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2
Uniqueness
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .
属性
分子式 |
C30H42F3N7O11 |
|---|---|
分子量 |
733.7 g/mol |
IUPAC 名称 |
2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7) |
InChI 键 |
QKXFYYGUAIKLHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


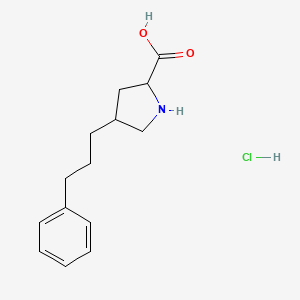
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
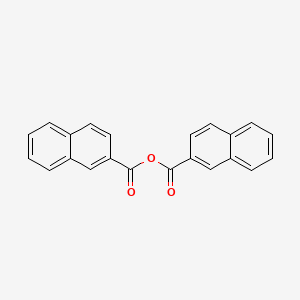
![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
